2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide

Chemical Biology Medicinal Chemistry Scaffold Comparison

2-Oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide (CAS 1448029-14-8) is a synthetic heterocyclic small molecule (C₁₆H₁₂F₃N₃O₃, MW 351.28) composed of a 2-oxo-2H-chromene (coumarin) core linked via an ethyl bridge to a 3-(trifluoromethyl)-1H-pyrazole moiety. This compound belongs to the broader class of chromene-3-carboxamide derivatives, which have been investigated as inhibitors of monoamine oxidases (hMAO-A/B), HIV integrase, AKR1B10, and eEF-2K, as well as modulators of sphingosine-1-phosphate receptors.

Molecular Formula C16H12F3N3O3
Molecular Weight 351.28 g/mol
CAS No. 1448029-14-8
Cat. No. B6507105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide
CAS1448029-14-8
Molecular FormulaC16H12F3N3O3
Molecular Weight351.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F
InChIInChI=1S/C16H12F3N3O3/c17-16(18,19)13-5-7-22(21-13)8-6-20-14(23)11-9-10-3-1-2-4-12(10)25-15(11)24/h1-5,7,9H,6,8H2,(H,20,23)
InChIKeyVEOMRHOEHCIHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide (CAS 1448029-14-8): Procurement-Relevant Chemistry Profile


2-Oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide (CAS 1448029-14-8) is a synthetic heterocyclic small molecule (C₁₆H₁₂F₃N₃O₃, MW 351.28) composed of a 2-oxo-2H-chromene (coumarin) core linked via an ethyl bridge to a 3-(trifluoromethyl)-1H-pyrazole moiety . This compound belongs to the broader class of chromene-3-carboxamide derivatives, which have been investigated as inhibitors of monoamine oxidases (hMAO-A/B), HIV integrase, AKR1B10, and eEF-2K, as well as modulators of sphingosine-1-phosphate receptors [1][2]. The compound is cataloged by multiple research chemical suppliers under identifiers including EVT-6639632 .

Why In-Class Chromene-Pyrazole Carboxamides Cannot Be Interchanged for 2-Oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide


Chromene-3-carboxamide derivatives exhibit target-specific activity profiles highly sensitive to the nature and position of the N-substituent. For example, within a single series of 2H-chromene-3-carboxamides, hMAO-B IC₅₀ values ranged from 0.93 μM to >100 μM depending solely on the aryl/heteroaryl substituent attached to the carboxamide nitrogen [1]. Similarly, the presence of a trifluoromethyl group on the pyrazole ring has been shown to critically influence lipophilicity (estimated logP), metabolic stability, and target engagement in related pyrazole-carboxamide series [2]. The specific combination of the 2-oxo-2H-chromene core connected via an ethyl spacer to a 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety in this compound is unique among cataloged analogs. At the time of this assessment, ZINC15 (ZINC408963045) reports no known bioactivity data for this compound in ChEMBL 20, indicating it occupies a structurally distinct but pharmacologically uncharacterized niche [3]. Procurement decisions must therefore be driven by the compound's specific structural attributes (positional isomerism at the chromene carbonyl, linker length, and pyrazole substitution pattern) rather than assumed class-level interchangeability.

Quantitative Differentiation Evidence for 2-Oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide vs. Structural Analogs


Regioisomeric Differentiation: 2-Oxo-2H-chromene-3-carboxamide vs. 4-Oxo-4H-chromene-2-carboxamide Scaffold

The target compound features a 2-oxo-2H-chromene (coumarin) core with the carboxamide at the 3-position. A closely related regioisomer, 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide, repositions the carbonyl to the 4-position and the carboxamide to the 2-position. Intramolecular N–H···O hydrogen bonding in 2-oxo-2H-chromene-3-carboxamides stabilizes planar conformations and restricts amido group rotation, whereas 4-oxo-4H-chromene-2-carboxamides lack this equivalent hydrogen bond, resulting in greater rotational freedom of the carboxylate group [1]. This conformational difference directly impacts molecular recognition properties and poses distinct constraints for structure-based design .

Chemical Biology Medicinal Chemistry Scaffold Comparison

Pyrazole Substituent Comparison: 3-Trifluoromethyl vs. 3-Pyridin-2-yl at the Pyrazole Moiety

The target compound bears a 3-trifluoromethyl group (-CF₃) on the pyrazole ring. The direct analog 2-oxo-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide (CAS 1448136-72-8) replaces this with a 3-pyridin-2-yl substituent. The -CF₃ group is strongly electron-withdrawing (Hammett σₘ = 0.43, σₚ = 0.54) and increases lipophilicity (Hansch π ≈ +0.88), whereas the pyridin-2-yl group introduces a basic nitrogen (pKa ~5.2 for protonated pyridine) and alters hydrogen-bond acceptor capacity [1]. In trifluoromethyl-pyrazole-carboxamide series evaluated as COX inhibitors, variations at the pyrazole substituent position produced IC₅₀ shifts of >10-fold, confirming that even single-atom changes at this site strongly modulate bioactivity [2]. No direct head-to-head bioactivity comparison between these two specific compounds has been published.

Physicochemical Differentiation Lipophilicity Electronic Effects

Linker and Chromene Oxidation State Differentiation vs. Chromane-3-carboxamide Analog

The target compound contains a fully unsaturated 2H-chromene (coumarin) core. A closely cataloged analog, N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide (C₁₇H₁₈F₃N₃O₂, MW 353.34), employs a saturated chromane (3,4-dihydro-2H-chromene) scaffold instead . The chromane lacks the conjugated lactone carbonyl of the coumarin, eliminating the planar aromatic chromenone system and altering both UV absorption properties and potential π-stacking interactions with biological targets. Additionally, the chromane analog features a 5-methyl substitution on the pyrazole, absent in the target compound. The coupled difference in core oxidation state and pyrazole substitution makes these compounds non-interchangeable in any assay where coumarin fluorescence properties or planar aromatic recognition is mechanistically relevant [1].

Oxidation State Aromaticity Scaffold Comparison

Pharmacological Novelty: Absence of Known Bioactivity in ChEMBL 20 Database

According to the ZINC15 database entry ZINC408963045, 2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide has no known bioactivity annotations in ChEMBL 20 and has not been detected in any clinical trials [1]. This contrasts with many structurally related chromene-3-carboxamides that have established activity profiles. For instance, chromene-3-carboxamide derivative (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a potent competitive AKR1B10 inhibitor identified via virtual screening [2], and 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamides have demonstrated HIV-1 integrase strand transfer inhibition [3]. The absence of registered bioactivity for this specific compound represents both a limitation (no direct potency benchmarking) and a differentiation (unexplored chemical space for novel target discovery).

Chemical Probe Novel Chemical Space Screening Library

Cyclopropyl-Substituted Analog as Structural Benchmark: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

The closest structurally characterized active analog is N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1797328-44-9, MW 391.35), which differs only by the addition of a cyclopropyl group at the pyrazole 5-position . This analog has been reported to reduce cell viability with an IC₅₀ of 0.65 μM in cancer cell models . The target compound lacks the cyclopropyl substituent, which may significantly impact steric bulk, target binding pocket complementarity, and metabolic stability. In related pyrazole-carboxamide series, cyclopropyl introduction has been shown to modulate CB1 receptor antagonism potency by orders of magnitude [1], demonstrating that even this single substituent difference can produce profound pharmacological divergence.

SAR Benchmarking Pyrazole C5-Substitution Anticancer Activity

Optimized Application Scenarios for 2-Oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide Procurement and Use


Structure-Activity Relationship (SAR) Probe for Pyrazole C5-Substituent Effects in Chromene-Carboxamide Series

Procure the target compound alongside the C5-cyclopropyl analog (CAS 1797328-44-9, reported cell viability IC₅₀ = 0.65 μM) to systematically evaluate the contribution of the pyrazole 5-position substituent to anticancer potency and target selectivity. The target compound serves as the unsubstituted baseline (C5-H) against which steric and electronic effects of cyclopropyl, methyl, or other C5 modifications can be deconvoluted . Run both compounds in parallel in the same cell panel with identical assay conditions to generate internally consistent SAR data.

Phenotypic Screening in Novel Target Discovery Using Unexplored Chemical Space

With no known bioactivity annotations in ChEMBL 20 and no clinical trial registrations, this compound represents genuinely unexplored chemical space within the chromene-carboxamide class [1]. Deploy in broad-panel phenotypic screens (e.g., cell painting, CellTiter-Glo viability panels, or reporter gene arrays) to identify novel bioactivity fingerprints. The coumarin core's intrinsic fluorescence (λₑₓ ~320-380 nm) can serve as an internal quality control tracer for compound integrity during screening, provided fluorescence-based assay readout channels are selected to avoid spectral overlap [2].

Kinase Selectivity Profiling of the Trifluoromethyl-Pyrazole Pharmacophore

The trifluoromethyl-pyrazole motif is a recognized kinase inhibitor pharmacophore, appearing in multiple patent families targeting PKM2, RORγt, and FGFR [3]. Submit this compound to a panel of recombinant kinase assays (e.g., 50-100 kinase panel) to establish its selectivity fingerprint. Compare against the 4-oxo-4H-chromene-2-carboxamide regioisomer to quantify the impact of chromene carbonyl positioning on kinase binding. The conformational rigidity difference (N–H···O hydrogen bond in 2-oxo-3-carboxamide vs. free rotation in 4-oxo-2-carboxamide) may translate into distinct kinase selectivity profiles [4].

Physicochemical Benchmarking for Trifluoromethyl-Containing Probe Molecules

Use this compound as a reference standard for HPLC method development and logP determination in trifluoromethyl-containing heterocyclic libraries. The well-defined molecular formula (C₁₆H₁₂F₃N₃O₃, MW 351.28) and the presence of the -CF₃ group provide a characteristic ¹⁹F NMR signal (δ ~ -60 to -65 ppm) that enables quantification in biological matrices without radiolabeling . Determine kinetic solubility (PBS, pH 7.4) and LogD₇.₄ by shake-flask method to establish baseline ADME parameters for the chromene-pyrazole chemical series.

Quote Request

Request a Quote for 2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.